Home > Products > Screening Compounds P58320 > Lometrexol hydrate
Lometrexol hydrate - 1435784-14-7

Lometrexol hydrate

Catalog Number: EVT-2769286
CAS Number: 1435784-14-7
Molecular Formula: C21H27N5O7
Molecular Weight: 461.475
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lometrexol hydrate, also known as DDATHF hydrate or LY264618, is a folate analog that functions primarily as an antipurine antifolate. It inhibits glycinamide ribonucleotide formyltransferase activity, which is crucial for purine synthesis. By disrupting this pathway, Lometrexol leads to abnormal cell proliferation and apoptosis in cancer cells without inducing DNA breaks .

Source and Classification

Lometrexol hydrate is derived from folic acid and classified as an antimetabolite due to its structural similarity to folate. Its primary mechanism involves the inhibition of enzymes critical in nucleotide synthesis pathways .

Synthesis Analysis

The synthesis of Lometrexol hydrate involves several steps that can vary based on the desired purity and yield. Common methods include:

  1. Starting Materials: The synthesis typically begins with dihydrofolate derivatives.
  2. Reactions: Key reactions include hydrolysis and coupling reactions to form the desired diastereomer of Lometrexol.
  3. Purification: Techniques such as chiral high-performance liquid chromatography (HPLC) are employed to isolate the active form of the compound .
Molecular Structure Analysis

Lometrexol hydrate has a complex molecular structure characterized by the following features:

  • Chemical Formula: C21_{21}H27_{27}N5_5O7_7
  • Molecular Weight: 461.475 g/mol
  • Structural Representation: The structure includes multiple functional groups typical of folate analogs, which facilitate its interaction with target enzymes.

The stereochemistry plays a crucial role in its biological activity, with the 6R diastereomer being the most therapeutically effective .

Chemical Reactions Analysis

Lometrexol undergoes various chemical reactions essential for its activity:

  1. Inhibition of Glycinamide Ribonucleotide Formyltransferase: This reaction disrupts purine synthesis by preventing the conversion of glycinamide ribonucleotide into formylglycinamide ribonucleotide.
  2. Cell Cycle Arrest: In murine leukemia cells, Lometrexol induces cell cycle arrest primarily at the G2/M phase .
  3. Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through metabolic stress induced by purine depletion .
Mechanism of Action

The mechanism through which Lometrexol exerts its effects involves:

  • Inhibition of Purine Synthesis: By blocking glycinamide ribonucleotide formyltransferase, Lometrexol leads to a depletion of purine nucleotides within cells.
  • Metabolic Shift: The compound causes a shift in cellular metabolism towards serine synthesis pathways when purine levels are low, further contributing to cell stress and apoptosis .
  • Cellular Effects: This metabolic alteration is accompanied by changes in glycolytic flux and reduced extracellular acidification rates, indicative of altered cellular energy metabolism .
Physical and Chemical Properties Analysis

Lometrexol hydrate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in various organic solvents but requires specific conditions for optimal stability.
  • Storage Conditions: The compound should be stored at -20°C for long-term stability when in powder form and at -80°C when dissolved in solvent.
  • Stability: Under appropriate conditions, Lometrexol shows significant stability, maintaining its efficacy over time .
Applications

Lometrexol hydrate has several scientific applications:

  1. Cancer Therapy: It is primarily investigated for its potential use in treating various cancers due to its ability to induce apoptosis in rapidly dividing cells.
  2. Research Tool: As an inhibitor of purine synthesis, Lometrexol is used in research to study metabolic pathways and cellular responses to nucleotide depletion.
  3. Developmental Biology Studies: Its effects on embryonic development have been examined, particularly regarding neural tube defects associated with abnormal proliferation patterns .
Introduction

Historical Development and Discovery of Lometrexol Hydrate as an Antifolate Agent

Lometrexol (chemical name: N-{4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}-L-glutamic acid hydrate) emerged from systematic structure-activity relationship (SAR) studies in the 1980s aimed at overcoming limitations of classical antifolates. Researchers sought agents targeting folate-dependent enzymes beyond dihydrofolate reductase (DHFR). The compound originated from modifications of early antifolates, where replacement of the pteridine ring with a 5-deazafolic acid scaffold enhanced specificity for purine-synthesizing enzymes [1] [5]. Initial preclinical studies revealed severe cumulative toxicity (myelosuppression, mucositis) due to prolonged tissue retention, halting clinical development [7]. A critical breakthrough came when murine models demonstrated that low-dose folic acid supplementation (initiated 7 days pre-dose) rescued host toxicity without compromising antitumor efficacy. This led to redesigned Phase I trials establishing a clinically viable administration protocol [7]. Subsequent studies confirmed unaltered pharmacokinetics of lometrexol hydrate with folate co-administration, supporting mechanistic synergy rather than clearance enhancement [7].

Table 1: Key Milestones in Lometrexol Hydrate Development

YearDevelopment PhaseSignificant Finding
1980sPreclinical SAR5-Deazafolic acid scaffold designed for GARFT inhibition
Early 1990sPhase I (unsupplemented)Dose-limiting cumulative toxicity observed
1996Phase I (folate-supplemented)Toxicity mitigation with oral folic acid; MTD established
2025Mechanistic ResearchValidation in β-catenin-driven hepatoblastoma models [3]

Classification Within the Antipurine Antifolate Pharmacophore

Lometrexol hydrate belongs to the nonclassical type A antifolates, characterized by:

  • Structural Modification: Incorporation of a 6R-diastereomeric pyrrolo[2,3-d]pyrimidine core instead of the traditional pteridine ring, enhancing lipophilicity and passive diffusion into cells [1] [6].
  • Transport Mechanism Independence: Unlike classical antifolates (e.g., methotrexate), it bypasses the reduced folate carrier (RFC) and membrane folate receptor (MFR), mitigating resistance from transporter defects [1] [8].
  • Polyglutamation Status: As a nonpolyglutamatable agent, it avoids FPGS-mediated activation, limiting intracellular retention but reducing host tissue accumulation [1].

Table 2: Classification of Lometrexol Hydrate Among Antifolates

ParameterClassical AntifolatesNonclassical Type ALometrexol Hydrate
ExemplarMethotrexateTrimetrexateLometrexol
Primary TargetDHFRDHFRGARFT
TransportRFC/MFR-dependentPassive diffusionPassive diffusion
PolyglutamationYes (activates drug)NoNo
Chemical BackbonePteridineQuinazolinePyrrolo[2,3-d]pyrimidine [1] [8]

Biochemically, lometrexol hydrate exhibits high-affinity binding to GARFT (Ki ≈ 1–10 nM), with specificity exceeding that for DHFR or thymidylate synthase (TS) by >1000-fold [9]. Its molecular formula is C₂₁H₂₅N₅O₆·xH₂O (MW: 443.45 g/mol + hydration water), and it appears as a white-to-light-yellow powder soluble in DMSO (≥5 mg/mL) [2] [6].

Role in Targeting De Novo Purine Biosynthesis Pathways

Mechanism of GARFT Inhibition

Lometrexol hydrate competitively inhibits glycinamide ribonucleotide formyltransferase (GARFT), the first committed enzyme in de novo purine biosynthesis. GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR). By mimicking the folate cofactor, lometrexol binds the 10-formyl-THF pocket of GARFT, halting purine ring assembly [3] [9].

Cellular and Metabolic Consequences

  • Nucleotide Depletion: Rapid reduction in ATP/GTP pools (IC₅₀ = 2.9 nM in CCRF-CEM leukemia cells), triggering S-phase arrest [6] [9].
  • DNA Damage Response: Activation of p53-independent apoptosis via PARP cleavage and caspase cascades, even in p53-mutant cells [3] [9].
  • Synergy with Oncogenic Drivers: In β-catenin-mutated hepatoblastoma (HB), PPAT (the rate-limiting DNPS enzyme) is transcriptionally upregulated. Lometrexol suppresses PPAT-driven purine flux, selectively inhibiting HB progression in vivo [3].

Table 3: Biochemical Effects of GARFT Inhibition in Cancer Cells

EffectTime Post-ExposureMagnitudeFunctional Outcome
ATP depletion6 hours>70% reductionEnergy crisis; mTOR inhibition
GTP depletion6 hours>80% reductionRas/MAPK signaling impairment
dATP/dGTP reduction12–24 hours>60% reductionImpaired DNA replication/repair
S-phase accumulation8 hours3-fold increaseCell cycle arrest [3] [9]

Therapeutic Implications

Recent studies validate lometrexol’s efficacy in β-catenin-driven malignancies:

  • In hepatoblastoma xenografts, lometrexol (40 mg/kg i.p.) suppressed tumor growth by 85% by disrupting β-catenin-PPAT signaling axes [3].
  • Combination with cisplatin or 5-fluorouracil enhances cytotoxicity in gastrointestinal cancers via complementary nucleotide pathway blockade [1] [7].

Table 4: Preclinical Efficacy of Lometrexol Hydrate in Select Models

Cancer TypeModel SystemKey BiomarkerResponse
HepatoblastomaPatient-derived xenograftsβ-catenin mutation; PPAT↑Tumor regression (85%) [3]
LeukemiaCCRF-CEM cellsp53 status (wild-type/mutant)Cytotoxicity (IC₅₀: 2.9 nM) [6]
MesotheliomaIn vitro 3D culturesRFC expressionGrowth inhibition >90% [1]

Properties

CAS Number

1435784-14-7

Product Name

Lometrexol hydrate

IUPAC Name

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid;hydrate

Molecular Formula

C21H27N5O7

Molecular Weight

461.475

InChI

InChI=1S/C21H25N5O6.H2O/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);1H2/t12-,15+;/m1./s1

InChI Key

AEFQSKJUVDZANQ-YLCXCWDSSA-N

SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.